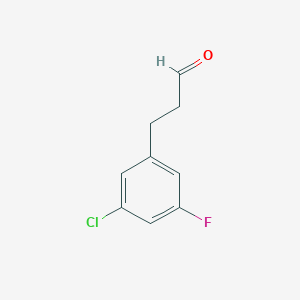

3-(3-Chloro-5-fluorophenyl)propanal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-8-4-7(2-1-3-12)5-9(11)6-8/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUKICCRIMBVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Organic Transformations Involving 3 3 Chloro 5 Fluorophenyl Propanal

Mechanistic Investigations of Aldehyde Functionalizations

The aldehyde moiety of 3-(3-Chloro-5-fluorophenyl)propanal is a focal point for a variety of synthetic transformations. Understanding the mechanisms of these reactions is crucial for controlling their outcomes and expanding their applicability.

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. acs.org In the context of aldehydes like this compound, this often involves the use of a transient directing group to achieve site-selectivity. nih.govresearchgate.net Palladium-catalyzed γ-C(sp³)-H arylation of aliphatic aldehydes is a notable example. nih.gov Deuterium-labeling experiments in these reactions have indicated that the cleavage of the γ-C(sp³)-H bond is the rate-limiting step in the catalytic cycle. nih.gov This transformation allows for the direct formation of a carbon-carbon bond at the γ-position relative to the aldehyde, providing a streamlined route to more complex molecules. nih.gov

Another approach involves the synergistic use of multiple catalytic systems. For instance, a combination of photoredox, nickel, and hydrogen atom transfer (HAT) catalysis can enable the direct functionalization of the aldehyde C-H bond itself. organic-chemistry.org This method facilitates the conversion of aldehydes into ketones under mild conditions. organic-chemistry.org

Table 1: Key Features of C-H Functionalization Reactions of Aldehydes

| Reaction Type | Catalyst System | Key Mechanistic Feature | Ref |

| γ-C(sp³)-H Arylation | Palladium(II) with transient and external ligands | γ-C(sp³)-H bond cleavage is rate-limiting | nih.gov |

| Aldehyde C-H Arylation/Alkylation | Photoredox/Nickel/HAT | Synergistic triple catalytic cycle | organic-chemistry.org |

| Transition-Metal-Free C-H Functionalization | Nitrosobenzene | Iminium species activation and intramolecular migration | nih.gov |

The Carbonyl-Heck reaction, a variation of the well-known Heck reaction, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene and carbon monoxide to form α,β-unsaturated ketones. researchgate.netresearchgate.net The mechanism of the carbonylative Heck reaction typically involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by CO insertion to form an acyl-palladium complex. Subsequent migratory insertion of the alkene and β-hydride elimination yield the final product. researchgate.net The use of specific ligands, such as bulky imidazolyl-phosphines, can lead to efficient and selective synthesis of these valuable building blocks under mild conditions. researchgate.net

Hydroacylation reactions, particularly those catalyzed by rhodium complexes, offer a direct method for the formation of ketones from aldehydes and alkenes. nih.govuni-freiburg.de Rhodium(III)-catalyzed difunctionalization of alkenes can be initiated by C-H bond activation. columbia.edu In some instances, a directing group is employed to facilitate the initial C-H activation step, leading to the formation of a rhodacycle intermediate. columbia.edu This is followed by coordination and insertion of the alkene, and subsequent reductive elimination to afford the ketone product.

Analysis of Nucleophilic and Electrophilic Reactivity of the Aldehyde Moiety

The aldehyde group in this compound exhibits dual reactivity, capable of acting as both a nucleophile (in the form of its enolate) and an electrophile.

As an electrophile, the carbonyl carbon is susceptible to attack by nucleophiles. This is a fundamental aspect of its chemistry, participating in reactions like additions and condensations. The electron-withdrawing nature of the substituted phenyl ring can enhance the electrophilicity of the carbonyl carbon.

The protons on the α-carbon to the aldehyde group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the electrophile.

Influence of Halogen Substituents on Aromatic Ring Reactivity and Selectivity

The chlorine and fluorine atoms on the phenyl ring of this compound exert a significant influence on the ring's reactivity towards electrophilic aromatic substitution. stackexchange.com Halogens are generally considered deactivating groups due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. stackexchange.comlibretexts.org

However, halogens also possess an electron-donating resonance effect due to their lone pairs of electrons. libretexts.org This resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org In the case of this compound, the 3- and 5- positions are occupied. Therefore, electrophilic substitution would be directed to the 2-, 4-, and 6- positions. The relative reactivity of these positions will be influenced by the combined inductive and resonance effects of both the chloro and fluoro substituents, as well as the propanal side chain.

Derivatization Strategies and Synthetic Utility of 3 3 Chloro 5 Fluorophenyl Propanal

Controlled Conversion to Carboxylic Acids and Alcohols

The aldehyde group of 3-(3-chloro-5-fluorophenyl)propanal is readily susceptible to both oxidation and reduction, providing straightforward access to the corresponding carboxylic acid and primary alcohol. These transformations are fundamental in organic synthesis, allowing for the introduction of different functional groups that can be utilized in subsequent reactions.

Oxidation to 3-(3-Chloro-5-fluorophenyl)propanoic Acid:

The oxidation of aldehydes to carboxylic acids is a common and efficient transformation. organic-chemistry.orgresearchgate.netorganic-chemistry.org For this compound, this conversion can be achieved using a variety of oxidizing agents under mild conditions to yield 3-(3-chloro-5-fluorophenyl)propanoic acid. This reaction is highly valuable as it transforms the electrophilic aldehyde into a versatile carboxylic acid moiety, which can then participate in reactions such as esterification, amidation, and acid chloride formation.

Reduction to 3-(3-Chloro-5-fluorophenyl)propan-1-ol:

Conversely, the reduction of the aldehyde provides the corresponding primary alcohol, 3-(3-chloro-5-fluorophenyl)propan-1-ol. This transformation is typically accomplished with high selectivity using hydride-based reducing agents. The resulting alcohol is a key synthetic intermediate, amenable to further functionalization through reactions like etherification, esterification, and conversion to alkyl halides.

The table below summarizes common reagents used for these controlled conversions.

| Transformation | Product | Representative Reagents |

| Oxidation | 3-(3-Chloro-5-fluorophenyl)propanoic acid | Potassium permanganate (B83412) (KMnO₄), Chromic acid (H₂CrO₄), Jones reagent (CrO₃/H₂SO₄), Tollens' reagent ([Ag(NH₃)₂]⁺) |

| Reduction | 3-(3-Chloro-5-fluorophenyl)propan-1-ol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), Catalytic hydrogenation (H₂/Pd, Pt, Ni) |

Formation of Imines and Other Nitrogen-Containing Derivatives for Expanded Chemical Diversity

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.comlumenlearning.com This condensation reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. The formation of the carbon-nitrogen double bond in the imine product introduces a new site of reactivity and is a cornerstone for creating chemical diversity.

Imines are stable intermediates that can be isolated or used in situ for further transformations. For instance, the reduction of the imine C=N bond, a process known as reductive amination, yields a secondary amine. This two-step sequence is a powerful method for forming carbon-nitrogen single bonds.

The versatility of this chemistry allows for the introduction of a wide range of substituents on the nitrogen atom, depending on the primary amine used in the initial reaction. This strategy significantly expands the chemical space accessible from this compound, enabling the synthesis of a broad library of nitrogen-containing compounds.

| Reactant | Intermediate/Product | Reaction Type | Significance |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Condensation | Introduces a C=N bond, a versatile functional group. |

| Imine + Reducing Agent | Secondary Amine | Reductive Amination | Forms a stable C-N single bond, creating diverse amine derivatives. |

Application in Advanced Functionalizations for the Construction of Complex Molecular Architectures

The reactivity of this compound makes it a valuable building block for the construction of more elaborate and complex molecules. Its substituted phenyl ring and reactive aldehyde group can be strategically utilized in carbon-carbon and carbon-heteroatom bond-forming reactions to assemble intricate molecular scaffolds.

A notable example of its application is in the synthesis of potent and selective agonists of the human transient receptor potential cation channel subfamily M member 5 (TRPM5). Research has led to the discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a complex molecule with potential applications as a gastrointestinal prokinetic agent. nih.govevotec.com The "1-(3-chloro-5-fluorophenyl)" fragment of this complex structure strongly indicates that this compound, or a derivative thereof, serves as a key precursor in its synthesis. The construction of the tetrahydroisoquinoline core likely involves a multi-step sequence where the propanal side chain participates in a crucial cyclization reaction, such as a Pictet-Spengler or Bischler-Napieralski reaction, to form the heterocyclic ring system.

Role as a Key Intermediate in Multi-Step Organic Synthesis Pathways

Building on its utility in constructing complex molecules, this compound often plays the role of a key intermediate in multi-step synthetic pathways. Its strategic importance lies in its ability to introduce the 3-chloro-5-fluorophenylpropyl moiety into a target molecule early in a synthetic sequence. This fragment can be crucial for modulating the biological activity or physicochemical properties of the final compound.

In the synthesis of the aforementioned TRPM5 agonist, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, the propanal acts as a linchpin intermediate. nih.govevotec.com The likely synthetic route would involve the reaction of a substituted phenethylamine with this compound to form an imine, which then undergoes an intramolecular cyclization to form the core tetrahydroisoquinoline structure. Subsequent functional group manipulations would then lead to the final complex product.

This role as a central intermediate highlights the compound's significance in synthetic planning, enabling the efficient assembly of complex pharmaceutical and research compounds.

Spectroscopic Elucidation and Advanced Characterization of Aryl Propanals

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of the molecular structure of 3-(3-Chloro-5-fluorophenyl)propanal in solution. Both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a triplet in the downfield region, typically between δ 9.5 and 10.0 ppm, due to coupling with the adjacent methylene protons. The protons of the propyl chain will exhibit characteristic splitting patterns. The two protons on the carbon adjacent to the aldehyde group (α-protons) would likely resonate as a triplet of doublets, while the two protons on the carbon adjacent to the aromatic ring (β-protons) would appear as a triplet.

The aromatic region of the ¹H NMR spectrum is predicted to show a complex splitting pattern due to the substitution on the phenyl ring. The fluorine and chlorine atoms influence the electron density and, consequently, the chemical shifts of the aromatic protons. The proton situated between the chlorine and fluorine atoms is expected to be the most deshielded.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group will be readily identifiable by its characteristic downfield chemical shift, typically in the range of 190-205 ppm. The carbons of the propyl chain will appear in the aliphatic region of the spectrum. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electronegative halogen substituents. The carbon atoms directly bonded to chlorine and fluorine will exhibit characteristic shifts, with the carbon attached to the highly electronegative fluorine atom showing a significant downfield shift and a large one-bond C-F coupling constant.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehydic-H | 9.8 | Triplet (t) |

| Ar-H | 7.0 - 7.3 | Multiplet (m) |

| -CH₂- (alpha to CHO) | 2.9 | Triplet of doublets (td) |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~200 |

| C-F | ~163 (with large ¹JCF) |

| C-Cl | ~135 |

| Aromatic C-H | 115 - 130 |

| -CH₂- (alpha to CHO) | ~45 |

Utilization of Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the C=O stretch of the aldehyde group, typically appearing around 1720-1740 cm⁻¹. Another key feature is the C-H stretching vibration of the aldehyde group, which usually gives rise to two weak bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The presence of the aromatic ring will also be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations are expected in the fingerprint region, typically below 1200 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, will also provide valuable information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-C stretching of the phenyl ring and the C-H bending modes can be readily identified. The C=O stretching vibration will also be observable in the Raman spectrum, although it is typically weaker than in the IR spectrum.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aldehyde C=O Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1000 - 1200 | Strong |

Employment of Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (C₉H₈ClFO), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern of aryl propanals is influenced by the stability of the resulting ions. Common fragmentation pathways for this compound would likely include:

Alpha-cleavage: Loss of a hydrogen radical to form the stable [M-1]⁺ acylium ion, or loss of the propanal side chain to form a chlorofluorobenzyl cation.

Beta-cleavage: Cleavage of the bond between the alpha and beta carbons of the side chain.

McLafferty rearrangement: If a gamma-hydrogen is present and accessible, a characteristic rearrangement can occur, although this is less common for aryl propanals.

Loss of small neutral molecules: Such as CO, CHO, or C₂H₄ from the molecular ion or subsequent fragment ions.

The fragmentation will also involve the aromatic ring, potentially leading to the formation of a chlorofluorotropylium ion or other stable aromatic cations.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Possible Fragment Ion |

|---|---|

| 186 | [M]⁺ |

| 185 | [M-H]⁺ |

| 157 | [M-CHO]⁺ |

| 141 | [C₇H₄ClF]⁺ |

Computational Chemistry and Theoretical Investigations of 3 3 Chloro 5 Fluorophenyl Propanal

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized molecular geometry and various electronic properties of organic compounds. By calculating the electron density, DFT methods can determine the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

For 3-(3-chloro-5-fluorophenyl)propanal, DFT calculations would reveal a structure characterized by a planar phenyl ring substituted with chlorine and fluorine atoms at the meta positions. The propanal side chain, with its flexible single bonds, would adopt a conformation that minimizes steric hindrance. The table below presents theoretically predicted geometrical parameters for the key structural features of the molecule, which are essential for understanding its stability and reactivity.

Interactive Data Table: Predicted Geometrical Parameters for this compound Note: These values are representative examples derived from DFT principles and may vary slightly based on the specific computational method and basis set used.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | Carbonyl Carbon - Oxygen | ~ 1.21 Å |

| C-Cl | Aromatic Carbon - Chlorine | ~ 1.74 Å |

| C-F | Aromatic Carbon - Fluorine | ~ 1.35 Å |

| C-C | Aldehyde Carbon - Alpha Carbon | ~ 1.51 Å |

| **Bond Angles (°) ** | ||

| O=C-C | Carbonyl Group | ~ 124° |

| C-C-C | Propanal Chain | ~ 112° |

| Cl-C-C | Chlorine on Phenyl Ring | ~ 121° |

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring, while the LUMO is likely centered on the electron-deficient carbonyl group of the propanal chain. DFT calculations can quantify the energies of these orbitals.

Interactive Data Table: Predicted Frontier Molecular Orbital Properties Note: Energy values are hypothetical and serve as illustrative examples of typical DFT outputs.

| Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -6.8 eV | Highest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons. Primarily located on the phenyl ring. |

| LUMO | -1.5 eV | Lowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons. Primarily located on the C=O bond. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference between HOMO and LUMO. A larger gap indicates higher kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential (ESP) mapping is a computational technique that illustrates the charge distribution within a molecule. It visualizes regions that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential), which are critical for predicting how a molecule will interact with other chemical species.

An ESP map of this compound would highlight:

Negative Potential (Red/Yellow): This region would be concentrated around the highly electronegative oxygen atom of the carbonyl group. This site is susceptible to electrophilic attack and is the primary site for interaction with nucleophiles' counterparts (e.g., protons or metal ions).

Positive Potential (Blue): Regions of positive potential would be found around the hydrogen atoms, particularly the aldehyde proton and the protons on the aromatic ring. These areas are vulnerable to nucleophilic attack.

Neutral Potential (Green): The carbon skeleton of the molecule would generally exhibit a more neutral potential.

The ESP map provides a clear, visual guide to the molecule's reactive sites, complementing the insights gained from FMO analysis.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reaction pathways. By calculating the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. This process involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is essential for determining the reaction's activation energy and rate.

For this compound, a common reaction to model would be the nucleophilic addition to the carbonyl group. Theoretical modeling could investigate:

Mechanism: Simulating the approach of a nucleophile (e.g., a hydride or an organometallic reagent) to the carbonyl carbon.

Transition State Geometry: Determining the precise arrangement of atoms at the peak of the energy barrier.

Activation Energy (Ea): Calculating the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

Such studies provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain experimentally.

Computational Insights into Halogen Effects and Aromatic Substitution Patterns

The presence and position of halogen substituents on an aromatic ring profoundly influence its electronic properties and reactivity. In this compound, both chlorine and fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect).

Computational studies can precisely quantify these effects:

Ring Deactivation: The -I effect of both halogens withdraws electron density from the phenyl ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609).

Meta-Directing Influence: The halogens are located at the 3- and 5-positions. In electrophilic substitution reactions, these electron-withdrawing groups direct incoming electrophiles to the positions meta to themselves. However, since all positions on the ring are either occupied or meta to a halogen, this deactivation is significant. The remaining open positions (2, 4, 6) are all ortho or para to one of the halogens, which is where substitution would be directed by the weaker resonance effect, but the inductive deactivation dominates.

Influence on the Propanal Chain: The electron-withdrawing nature of the substituted ring enhances the electrophilicity of the carbonyl carbon in the propanal side chain, making it more susceptible to nucleophilic attack than in an unsubstituted analogue.

DFT and other computational methods can model these electronic perturbations, providing quantitative data on charge distribution and orbital energies that confirm and refine classical electronic theories.

Future Research Directions in the Chemistry of 3 3 Chloro 5 Fluorophenyl Propanal

Development of Novel and Highly Efficient Synthetic Routes

The efficient synthesis of 3-(3-Chloro-5-fluorophenyl)propanal is paramount for its utilization in further chemical transformations. While standard synthetic protocols may be applicable, future research should focus on developing novel, more efficient, and sustainable routes.

One promising avenue is the adaptation of modern cross-coupling strategies. For instance, a Mizoroki-Heck type cross-coupling reaction between 1-bromo-3-chloro-5-fluorobenzene (B1273174) and a suitable three-carbon building block, such as acrolein or its acetal (B89532) derivative, could be a viable approach. An analogous method has been successfully employed for the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the drug Cinacalcet. mdpi.comresearchgate.net This process involved a palladium-catalyzed reaction followed by a hydrogenation step. mdpi.comresearchgate.net Future investigations could explore a similar one-pot cascade process for this compound to enhance atom economy and reduce purification steps.

Furthermore, the exploration of alternative starting materials and reagents is warranted. For example, the use of 3-chloro-5-fluorobenzaldehyde (B1363420) as a precursor, followed by a one-carbon or two-carbon homologation strategy, could provide an alternative synthetic pathway. Research into novel methods for the preparation of 3-substituted propanals, in general, could also uncover new approaches applicable to this specific compound.

A key aspect of developing these synthetic routes will be the optimization of reaction conditions to maximize yield and purity while minimizing waste. This includes the screening of different catalysts, solvents, and reaction temperatures. The development of a robust and scalable synthesis will be essential for making this compound readily accessible for broader research applications.

Table 1: Potential Synthetic Routes for this compound

| Route | Starting Materials | Key Reactions | Potential Advantages |

| A | 1-Bromo-3-chloro-5-fluorobenzene, Acrolein diethyl acetal | Mizoroki-Heck coupling, Hydrogenation | Potentially high yielding and scalable |

| B | 3-Chloro-5-fluorobenzaldehyde | Wittig reaction, Reduction | Utilizes a common starting material |

| C | 3-Chloro-5-fluorophenylboronic acid, 3-Halopropanal derivative | Suzuki coupling | Mild reaction conditions |

Exploration of Innovative Catalytic Systems for Enhanced Functionalization

The aldehyde functionality in this compound offers a rich platform for a variety of chemical transformations. Future research should focus on employing innovative catalytic systems to achieve enhanced functionalization of this molecule, leading to a diverse range of derivatives.

A significant area of exploration is the direct C-H functionalization of the aldehyde group. Recent advancements have demonstrated the synergistic merger of photoredox, nickel, and hydrogen atom transfer catalysis for the direct arylation and alkylation of aldehyde C-H bonds. nih.gov Applying such a methodology to this compound could enable the direct coupling with various aryl or alkyl halides, providing a straightforward route to a wide array of ketones.

Furthermore, the development of catalytic systems for the functionalization of the aromatic ring is a promising direction. While the existing chloro and fluoro substituents direct further electrophilic aromatic substitution, modern catalytic methods can offer alternative selectivities. For instance, transition metal-catalyzed C-H activation, directed by the aldehyde group (or a transiently formed imine), could enable regioselective functionalization at the ortho positions of the phenyl ring. researchgate.net This would open up avenues for synthesizing highly substituted and complex aromatic structures.

The asymmetric functionalization of the propanal side chain is another critical area. Catalyst-controlled enantioselective α-functionalization of aldehydes is a well-established field, and applying these methods to this compound could lead to the synthesis of chiral building blocks. mdpi.com This would be particularly valuable for the synthesis of enantiomerically pure pharmaceutical compounds.

Table 2: Potential Catalytic Functionalizations of this compound

| Functionalization Site | Catalytic Approach | Potential Products |

| Aldehyde C-H bond | Photoredox/Nickel dual catalysis | Ketones |

| Aromatic C-H bond | Transition metal-catalyzed C-H activation | Ortho-functionalized derivatives |

| α-Carbon of propanal | Organocatalysis, Metal catalysis | Chiral α-substituted aldehydes |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful tool to accelerate the discovery and optimization of chemical processes. In the context of this compound, advanced computational modeling can provide valuable insights into its synthesis and reactivity, guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to model the proposed synthetic routes, such as the Mizoroki-Heck reaction. By calculating the energies of intermediates and transition states, researchers can predict the most favorable reaction pathways and identify potential side reactions. nih.gov This predictive capability can significantly reduce the number of experiments required to optimize reaction conditions.

Furthermore, computational models can be used to understand the electronic properties of this compound and predict its reactivity in various transformations. For example, calculating the electron density distribution and molecular orbitals can help in predicting the regioselectivity of electrophilic and nucleophilic attacks on the aromatic ring and the aldehyde group. researchgate.net

Computational studies can also aid in the design of novel catalysts for the functionalization of this molecule. By modeling the interaction between the substrate and the catalyst, it is possible to design catalysts with enhanced activity and selectivity. nih.govrsc.org For instance, modeling the binding of this compound to the active site of an enzyme or a synthetic catalyst can provide insights into the factors that control stereoselectivity in asymmetric reactions.

The integration of computational modeling with experimental work will be key to unlocking the full potential of this compound in synthetic chemistry. This synergistic approach will not only accelerate the development of new synthetic methods but also provide a deeper fundamental understanding of the factors governing its reactivity.

Table 3: Applications of Computational Modeling for this compound

| Modeling Technique | Application | Expected Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies | Prediction of reaction pathways and optimization of conditions |

| Quantitative Structure-Property Relationship (QSPR) | Reactivity prediction | Correlation of molecular structure with chemical reactivity |

| Molecular Docking | Catalyst design | Design of selective catalysts for functionalization |

Q & A

Q. What are the common synthetic routes for 3-(3-Chloro-5-fluorophenyl)propanal, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or electrophilic aromatic substitution (EAS) strategies. For example, reacting 3-chloro-5-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions can yield the target compound. Key parameters include:

- Catalyst selection : AlCl₃ is preferred for its efficiency in activating electrophiles .

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.

- Purification : Column chromatography or distillation is used to isolate the product.

Industrial-scale synthesis may employ continuous-flow reactors to enhance reproducibility and scalability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the aromatic ring and confirm the aldehyde proton (δ ~9.8 ppm). ¹⁹F NMR detects fluorine environments .

- IR Spectroscopy : Stretching frequencies for C=O (~1720 cm⁻¹) and C-Cl/F bonds (~1100–1200 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₉H₈ClFO, [M+H]⁺ = 170.0298) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a key intermediate in synthesizing bioactive molecules:

- Anticonvulsant agents : Derivatives modulate neuronal sodium channels (e.g., via SN2 substitution to introduce amine groups) .

- Antimicrobial scaffolds : The chloro-fluoro motif enhances lipophilicity, improving membrane penetration .

- Fluorescent probes : Conjugation with fluorophores enables tracking of biomolecular interactions .

Advanced Questions

Q. How do the positions of chloro and fluoro substituents influence the electronic and steric properties of this compound?

- Methodological Answer :

- Electronic effects : The meta -chloro and para -fluoro groups create an electron-deficient aromatic ring, directing electrophilic attacks to the ortho position. Hammett constants (σ: Cl = +0.23, F = +0.06) quantify electron withdrawal .

- Steric effects : The 3,5-substitution pattern reduces steric hindrance compared to ortho -substituted analogs, favoring planar conformations for π-π stacking with protein targets .

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) to locate transition states for nucleophilic attacks on the aldehyde group.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict regioselectivity. For example, LUMO localization on the aldehyde carbon favors nucleophilic additions .

- Solvent Effects : COSMO-RS models simulate polar aprotic solvents (e.g., DMF) to assess reaction kinetics .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer :

- X-ray Crystallography : SHELXL refines unit cell parameters to resolve ambiguities in bond lengths/angles (e.g., aldehyde C=O vs. ketone). Use ORTEP-3 for visualizing thermal ellipsoids .

- Cross-Validation : Compare experimental NMR chemical shifts with computed values (e.g., via ACD/Labs or ChemDraw) to identify discrepancies caused by dynamic effects .

Q. In SAR studies, how do modifications to the propanal chain affect bioactivity?

- Methodological Answer :

- Chain elongation : Adding methyl groups (e.g., 3-(3-chloro-5-fluorophenyl)butanal) increases hydrophobicity, enhancing blood-brain barrier penetration in CNS drug candidates .

- Oxidation/Reduction : Converting the aldehyde to a carboxylic acid (via KMnO₄) or alcohol (via NaBH₄) alters hydrogen-bonding capacity, impacting target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.